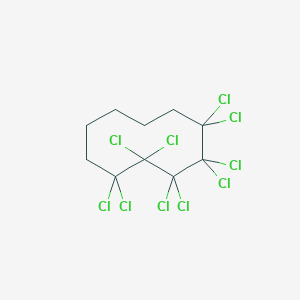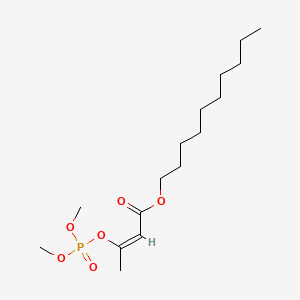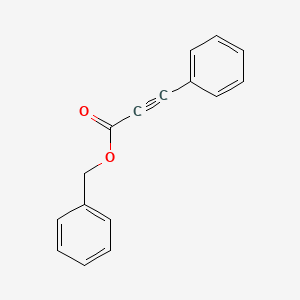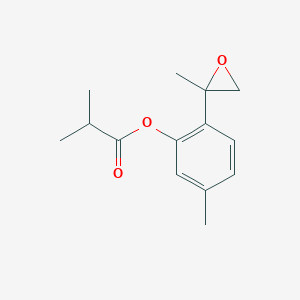![molecular formula C30H34O4 B14484828 Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate CAS No. 67125-30-8](/img/structure/B14484828.png)
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate is a chemical compound with the molecular formula C30H34O4. It is known for its complex structure, which includes aromatic rings and ester functional groups. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate typically involves esterification reactions. One common method is the reaction of benzene-1,2-dicarboxylic acid with 2-butylphenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mécanisme D'action
The mechanism of action of Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with specific pathways in biological systems. These interactions can modulate enzyme activity and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another ester of benzene-1,2-dicarboxylic acid, commonly used as a plasticizer.
Diisobutyl phthalate: Similar in structure but with different alkyl groups, used in various industrial applications.
Uniqueness
Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate is unique due to its specific alkyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for specialized applications in research and industry, where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
67125-30-8 |
|---|---|
Formule moléculaire |
C30H34O4 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H34O4/c1-3-5-13-23-15-7-9-17-25(23)21-33-29(31)27-19-11-12-20-28(27)30(32)34-22-26-18-10-8-16-24(26)14-6-4-2/h7-12,15-20H,3-6,13-14,21-22H2,1-2H3 |
Clé InChI |
UXNWZRGWWBTYBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=CC=C1COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)

![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)



![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)

